molecular formula C18H12BF3KN B1404708 potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide CAS No. 1874177-91-9

potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide

Cat. No. B1404708
M. Wt: 349.2 g/mol
InChI Key: NYFSUSNCESHVIN-UHFFFAOYSA-N
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Description

Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide is a compound that has been studied for its applicability in organic light-emitting diodes (OLEDs) . It is used as an intermediate in electronic devices . Its molecular structure includes benzene rings, boronic acid pinacol ester, and carbazole rings .


Synthesis Analysis

The compound can be synthesized by Suzuki coupling reactions . A mixture of 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, tris(4-iodophenyl)amine, Pd(Pd3P)4, t-Bu3P 50% in toluene, and K2CO3 in toluene and distilled water was stirred at 100 °C for 2 days under argon .


Molecular Structure Analysis

The molecular formula of the compound is C18H12BF3KN . It includes a carbazole ring, a phenyl ring, and a trifluoroborate group .


Chemical Reactions Analysis

The compound has been used as a hole-transporting material in OLEDs . When introduced into standard devices, it resulted in significantly enhanced current, power, and external quantum efficiencies .


Physical And Chemical Properties Analysis

The compound has good thermal stability with high glass transition temperatures between 148 and 165 °C . Its molecular weight is 349.2 g/mol .

Scientific Research Applications

1. Electronic and Structural Properties

  • The potassium salt of a related carbazole compound exhibits unique electronic and structural properties. It has a boat conformation and shows delocalization of charge into the ring system, indicating potential applications in electronic materials (Yang et al., 1994).

2. Synthesis Methods

  • A synthesis method involving the simultaneous C-H activation and palladium(II)-catalyzed cross-coupling of N-phenylpyridin-2-amines with potassium aryltrifluoroborates has been developed for related carbazole compounds. This method is significant for synthesizing various carbazole derivatives efficiently (Chu et al., 2011).

3. Applications in Optoelectronic Devices

  • New multifunctional aggregation-induced emission fluorophores based on phenyl-9H-carbazole derivatives have been developed, showing potential in piezofluorochromic and nondoped high-performance electroluminescent devices (Liu et al., 2018).

4. Electrochemical and Electrochromic Properties

  • Compounds containing carbazole and phenyl-methanone units, including those related to the target compound, exhibit interesting electrochromic properties. This makes them suitable for applications in smart windows or display technologies (Hu et al., 2013).

5. High Triplet Energy Materials for OLEDs

  • Carbazole-based compounds have been used to create host materials with high triplet energy, crucial for green phosphorescent organic light-emitting diodes (OLEDs). This research contributes to the development of efficient OLEDs (Dong et al., 2017).

properties

IUPAC Name

potassium;(4-carbazol-9-ylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BF3N.K/c20-19(21,22)13-9-11-14(12-10-13)23-17-7-3-1-5-15(17)16-6-2-4-8-18(16)23;/h1-12H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFSUSNCESHVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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